4-Hydroxy-3-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Hydroxy-3-nitrobenzonitrile involves various methods. For instance, a new method for synthesizing 4-hydroxy-3-iodo-5-nitrobenzonitrile, which shares a similar structure, has been reported to have high yield and low cost . Another study describes a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile, achieving high yield and purity . Additionally, a second-generation process for synthesizing 3-ethyl-4-hydroxy-5-methylbenzonitrile has been developed, which avoids safety-critical steps and undesirable solvents, resulting in improved yield and green metrics .
Molecular Structure Analysis
Vibrational analysis of 4-chloro-3-nitrobenzonitrile, a compound with a similar substitution pattern to 4-Hydroxy-3-nitrobenzonitrile, has been conducted using quantum chemical calculations. The study provides detailed information on the theoretical and experimental vibrational frequencies, geometric parameters, and molecular orbital energies . The conversion of hydroxybenzonitriles into oxyanions has also been studied, revealing significant structural changes upon deprotonation .
Chemical Reactions Analysis
The reactions of substituted hydroxybenzonitriles with nitrogen dioxide have been explored, leading to various nitro ketones and dinitrocyclohexenones . These studies provide insights into the reactivity of the nitro and cyano groups in the presence of other substituents, which could be relevant for understanding the chemical behavior of 4-Hydroxy-3-nitrobenzonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as 3,5-dihalo-4-hydroxybenzonitriles, have been investigated. These compounds form chain-like arrangements and polymorphs due to specific intermolecular interactions . The mesomorphic properties of 4-benzoylaminobenzonitrile derivatives have also been studied, indicating that the presence of an electron-withdrawing group with hydrogen bonding ability can increase transition temperatures .
Scientific Research Applications
Synthesis Methods
- A new method for synthesizing 4-hydroxy-3-iodo-5-nitrobenzonitrile, a derivative of 4-Hydroxy-3-nitrobenzonitrile, was developed. This method features high yield and low cost, making it a viable option for producing substances used as fasciolicides (Zhao Hai-shuang, 2003).
Analytical Applications
- 4-Hydroxy-3-nitrobenzonitrile has been identified as an effective general-purpose matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI MS). It is particularly useful for analyzing small molecules, peptides, and proteins due to its strong UV absorption and clean background in the low mass range (Hao Gu et al., 2021).
Medical and Veterinary Applications
- Nitroxynil, a compound related to 4-Hydroxy-3-nitrobenzonitrile, demonstrates anthelmintic activity against parasitic nematodes in ruminants. It's effective in treating infections in calves, lambs, and adult sheep (J. Lucas, 1971).
Thermophysical Properties
- Studies on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including 4-Hydroxy-3-nitrobenzonitrile, provide valuable data for understanding their behavior as a function of temperature (P. Jiménez et al., 2002).
Chemical Applications
- Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, derived from 4-hydroxybenzonitrile, serves as a bifunctional amidination reagent. This reagent is effective in modifying proteins without significantly reducing their enzymatic activity (J. Müller & G. Pfleiderer, 1978).
Metabolism Studies
- Investigations into the metabolic fate of aromatic nitriles, including derivatives of 4-Hydroxy-3-nitrobenzonitrile, have been conducted to understand their oxidative and hydrolytic metabolism (B. Markus & C. H. Kwon, 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-hydroxy-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLGVOPOSGVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186394 | |
Record name | 4-Hydroxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrobenzonitrile | |
CAS RN |
3272-08-0 | |
Record name | 4-Cyano-2-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3272-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hydroxy-3-nitrobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCQ4PKY4SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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